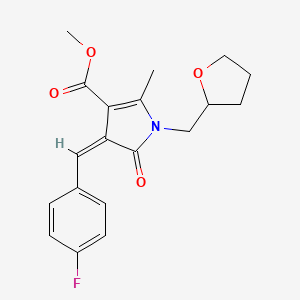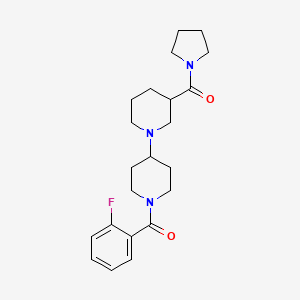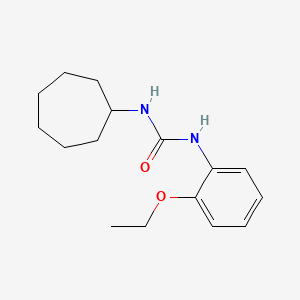![molecular formula C18H20FN3O4S B5261530 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B5261530.png)
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Sulfonylation and Methoxylation: The sulfonyl and methoxy groups are introduced through standard sulfonylation and methoxylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction of the sulfonyl group results in the corresponding sulfide.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives.
Scientific Research Applications
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide involves its interaction with specific molecular targets:
Dopamine Receptors: The compound acts as a ligand for dopamine D3 receptors, modulating neurotransmitter activity in the central nervous system.
Equilibrative Nucleoside Transporters: It inhibits ENTs, affecting nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A selective inhibitor of ENTs.
5-(4-piperazin-1-yl)-2-aryloxazoles: Evaluated for anticancer activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor.
Uniqueness
5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with both dopamine receptors and nucleoside transporters sets it apart from other similar compounds.
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-26-17-7-6-15(12-16(17)18(20)23)27(24,25)22-10-8-21(9-11-22)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZANDZWBTNPYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-phenyl-5H-pyridazino[4,3-b]indol-3-amine;hydrochloride](/img/structure/B5261448.png)
![3-(allylthio)-6-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5261451.png)
![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5261453.png)
![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5261461.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5261466.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B5261480.png)
![4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B5261497.png)
![1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5261505.png)


![N-[(2-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5261522.png)
![N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B5261528.png)
![4-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5261538.png)
